

The Role of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

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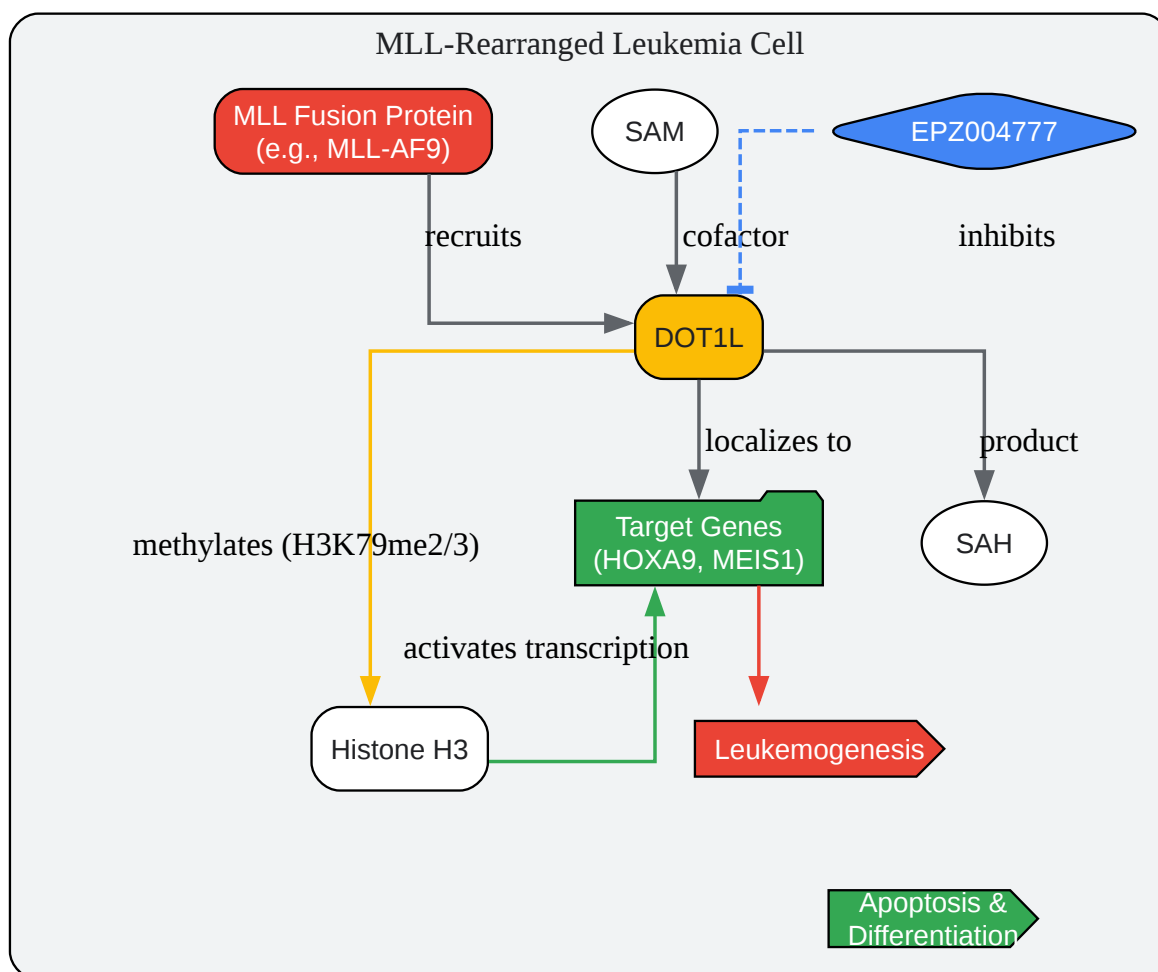
Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, affecting both pediatric and adult populations.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] EPZ004777 was developed as a potent and highly selective small-molecule inhibitor of DOT1L, representing a pioneering effort in targeting the epigenetic machinery in this specific leukemia subtype. This technical guide provides a comprehensive overview of the core mechanism of action of EPZ004777, its preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential. While suboptimal pharmacokinetic properties limited its clinical development, the study of EPZ004777 has provided critical proof-of-concept for DOT1L inhibition as a viable therapeutic strategy, paving the way for next-generation inhibitors.[2][5]

Core Mechanism of Action

EPZ004777 is an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[3][6] In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to the chromatin of target genes.[3] This leads to increased H3K79 methylation, an epigenetic mark associated with active transcription.[7] EPZ004777 binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2][3] This selective inhibition of DOT1L's enzymatic

activity leads to a reduction in global H3K79 methylation, particularly at MLL target gene loci.[1] Consequently, the expression of key leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[1][2][6] This reversal of the aberrant epigenetic state selectively inhibits the proliferation of MLL-rearranged cells, induces cell cycle arrest, and ultimately leads to apoptosis and cellular differentiation.[1][2][8]



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Figure 1: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data Presentation

The preclinical evaluation of EPZ004777 generated significant quantitative data, demonstrating its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Enzymatic Activity of EPZ004777

Enzyme	IC50 (nM)	Fold Selectivity vs. DOT1L
DOT1L	0.4 ± 0.1	1
CARM1	>50,000	>100,000
EHMT2	>50,000	>100,000
EZH1	>50,000	>100,000
EZH2	>50,000	>100,000
PRMT1	>50,000	>100,000
PRMT3	>50,000	>100,000
PRMT5	521 ± 137	>1,300
PRMT6	>50,000	>100,000
SETD2	>50,000	>100,000
SETD7	>50,000	>100,000
SETD8	>50,000	>100,000
SUV39H1	>50,000	>100,000
SUV39H2	>50,000	>100,000

Data compiled from Daigle et al., 2011.[\[1\]](#)

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

Cell Line	MLL Status	IC50 (nM)
MV4-11	MLL-AF4	8.3
MOLM-13	MLL-AF9	11
THP-1	MLL-AF9	26
RS4;11	MLL-AF4	7.8
SEM	MLL-AF4	3.5
Jurkat	Non-MLL-rearranged	>30,000
HL-60	Non-MLL-rearranged	>30,000
K562	Non-MLL-rearranged	>30,000
IC50 values determined after 14 days of treatment. Data from Daigle et al., 2011.[1]		

Table 3: In Vivo Efficacy of EPZ004777 in a Mouse Xenograft Model

Treatment Group	Dosing	Median Survival (days)	Increase in Median Survival
Vehicle	-	35	-
EPZ004777	100 mg/mL via osmotic pump	46	31%
EPZ004777	150 mg/mL via osmotic pump	53	51%
MV4-11 xenograft model. Data from Daigle et al., 2011.[1] [8]			

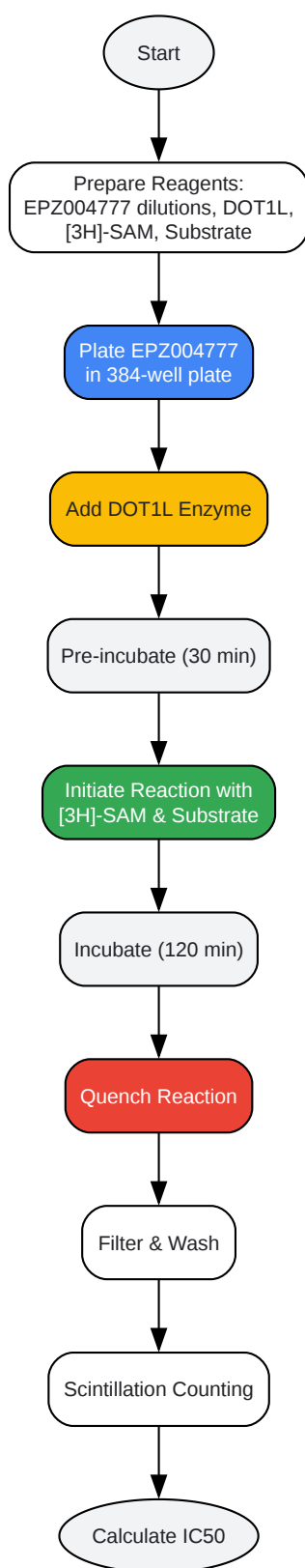
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of EPZ004777.

Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the inhibitory effect of EPZ004777 in a cell-free system.

- Reagents: Recombinant human DOT1L (e.g., residues 1-416), S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), S-adenosyl-L-homocysteine (SAH) for control, purified oligonucleosomes (e.g., from chicken erythrocytes), EPZ004777, assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin).^[1]
- Procedure:
 - Serially dilute EPZ004777 in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.^{[1][8]}
 - Add 40 µL of DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.^{[1][8]}
 - Initiate the reaction by adding 10 µL of a solution containing the oligonucleosome substrate and [³H]-SAM.
 - Incubate for a defined period (e.g., 120 minutes) at room temperature.^[1]
 - Quench the reaction (e.g., by adding unlabeled SAM or SAH).^[1]
 - Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
 - Wash the filter plate to remove unincorporated [³H]-SAM.
 - Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
 - Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.



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Figure 2: Experimental workflow for the HMT assay.

Cell Viability and Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.

- Reagents: MLL-r cell lines (e.g., MV4-11, MOLM-13) and non-MLL-r control cell lines (e.g., Jurkat), complete culture medium, EPZ004777, DMSO (vehicle control), viability dye (e.g., Guava ViaCount reagent).[1]
- Procedure:
 - Plate exponentially growing cells in triplicate in 96-well plates at a defined density (e.g., 5×10^4 cells/well).[8]
 - Treat cells with a range of EPZ004777 concentrations or DMSO vehicle control.
 - Incubate cells under standard culture conditions.
 - Every 3-4 days, determine viable cell counts using an automated cell counter (e.g., Guava EasyCyte) with a viability dye.[1][8]
 - At each time point, replenish the media and compound, and re-plate the cells at the initial density.[8]
 - Calculate the total number of viable cells, adjusting for the splits.[8]
 - Plot growth curves and determine IC50 values at late time points (e.g., day 14) when the values have stabilized.[8]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to assess the levels of H3K79 methylation at specific gene promoters (e.g., HOXA9) following EPZ004777 treatment.

- Reagents: MLL-r cells, EPZ004777, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific for H3K79me2, control IgG, protein A/G beads, wash buffers, elution buffer, proteinase K, reagents for DNA purification and qPCR.

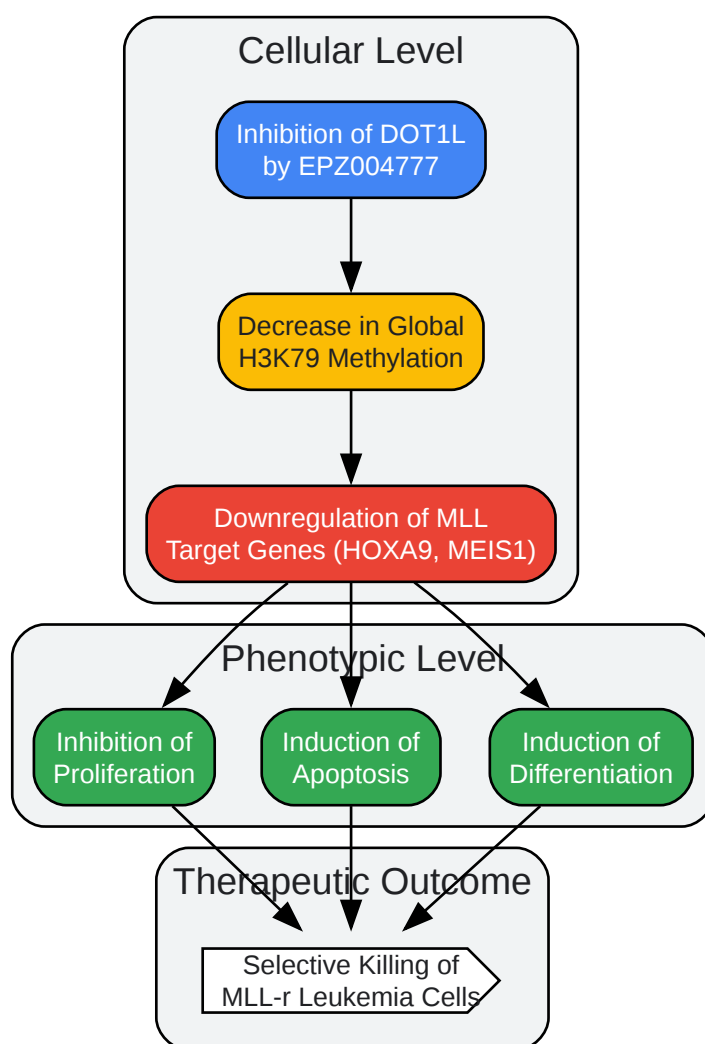
- Procedure:
 - Treat cells with EPZ004777 or DMSO for a specified duration (e.g., 4-6 days).
 - Cross-link proteins to DNA by adding formaldehyde to the culture medium.[3]
 - Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.[3]
 - Incubate the sheared chromatin with an anti-H3K79me2 antibody or control IgG overnight. [3]
 - Capture the antibody-chromatin complexes using protein A/G beads.
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin from the beads and reverse the cross-links.
 - Purify the immunoprecipitated DNA.
 - Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of EPZ004777 in a living organism.

- Materials: Immunocompromised mice (e.g., SCID mice), MV4-11 cells, EPZ004777, vehicle, osmotic mini-pumps.[1][8]
- Procedure:
 - Inoculate mice subcutaneously or intravenously with MV4-11 cells.
 - Once tumors are established or on a specified day post-inoculum, implant osmotic mini-pumps loaded with vehicle or EPZ004777 at various concentrations (e.g., 50, 100, 150 mg/mL).[1][8]
 - Monitor tumor volume and animal body weight regularly.

- For survival studies, monitor animals until a predefined endpoint (e.g., tumor size limit, clinical signs of distress) and record the date of euthanasia.
- Analyze tumor growth inhibition and perform survival analysis (e.g., Kaplan-Meier plots).
- Pharmacodynamic studies can be performed by collecting tumor and surrogate tissues at various time points to measure H3K79 methylation levels.



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Figure 3: Logical flow from DOT1L inhibition to therapeutic effect.

Conclusion and Future Directions

EPZ004777 was instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[1] Preclinical studies conclusively demonstrated that its potent and selective inhibition of DOT1L's methyltransferase activity leads to the downregulation of the MLL-fusion-driven oncogenic program and selective killing of MLL-r leukemia cells.[1][6] Although the suboptimal pharmacokinetic properties of EPZ004777 prevented its advancement into clinical trials, the knowledge gained from its development directly led to the creation of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[2][5] The story of EPZ004777 serves as a successful example of mechanism-based drug discovery in the field of epigenetics and has laid a solid foundation for ongoing efforts to develop more effective therapies for this devastating disease.

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